Cas no 20086-06-0 (Diosbulbin B)

Diosbulbin B Chemical and Physical Properties
Names and Identifiers
-
- Diosbulbin B
- 4H-3a,6:7,10-Dimethanofuro[2,3-c]oxepino[4,5- e]oxepin-4,8(6H)-dione,2-(3-furanyl)- octahydro-11b-methyl-,(2R,3aS,6S,6aS,7R,- 10R,11aR,11bS)-
- diorthooxalic acid hexaethyl ester
- Diorthooxalsaeure-hexaaethylester
- Diosbulbin-B
- Ethane,hexaethoxy
- Hexaaethoxy-aethan
- Hexaaethoxy-aethan [German]
- Hexaethoxy-ethan
- Hexaethoxyethane
- (2R,3aS,6S,6aS,7R,10R,11aR,11bS)-2-(3-Furanyl)octahydro-11b-methyl-4H-3a,6:7,10-dimethanofuro[2,3-c]oxepino[4,5-e]oxepin-4,8(6H)-dione
- (1S,3R,5S,6R,8R,11S,12S,13S)-3-(Furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12
- MFCD16660673
- DiosbulbinB
- CHEBI:175358
- s9422
- CCG-267968
- (1S,3R,5S,6R,8R,11R,12S,13S)-3-(uran-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione
- 20086-06-0
- (1S,3R,5S,6R,8R,11R,12S,13S)-3-(Furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione
- (2R,3aS,6S,6aS,7R,10R,11aR,11bS)-2-(Furan-3-yl)-11b-methyloctahydro-4H-3a,6:7,10-dimethanofuro[2,3-c]oxepino[4,5-e]oxepine-4,8(6H)-dione
- AKOS030632866
- AC-34284
- BS-15889
- FT-0689339
- (3R,5S,6R,8R,11R,12S,13S)-3-(Furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione
- LS-14714
- 3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione
- SY231643
- 8b,12a:15,16-Diepoxy-19-nor-13(16),14-clerodadiene-17,6b:18,2a-diolide
- CID 9974762
- GLXC-14023
- DA-62905
-
- MDL: MFCD16660673
- Inchi: 1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3
- InChI Key: QEANLIISUSNNDX-UHFFFAOYSA-N
- SMILES: O1C([H])(C2=C([H])OC([H])=C2[H])C([H])([H])C2(C([H])([H])[H])C31C(=O)OC([H])(C3([H])[H])C1([H])C3([H])C(=O)OC([H])(C3([H])[H])C([H])([H])C21[H]
Computed Properties
- Exact Mass: 344.125988g/mol
- Surface Charge: 0
- XLogP3: 1.9
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 1
- Monoisotopic Mass: 344.125988g/mol
- Monoisotopic Mass: 344.125988g/mol
- Topological Polar Surface Area: 75Ų
- Heavy Atom Count: 25
- Complexity: 662
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 344.4
Experimental Properties
- Color/Form: Powder
- Density: 1.43
- Melting Point: 285°C
- Boiling Point: 574.8℃/760mmHg
- Flash Point: 301.4°C
- Refractive Index: 1.613
- PSA: 74.97000
- LogP: 2.38300
Diosbulbin B Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Sealed in dry,2-8°C(BD636814)
Diosbulbin B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN98014-20mg |
Diosbulbin B |
20086-06-0 | >=98% | 20mg |
$80 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76480-20mg |
Diosbulbin B |
20086-06-0 | ,HPLC≥98% | 20mg |
¥948.0 | 2023-09-08 | |
Ambeed | A314750-25mg |
(2R,3aS,6S,6aS,7R,10R,11aR,11bS)-2-(Furan-3-yl)-11b-methyloctahydro-4H-3a,6:7,10-dimethanofuro[2,3-c]oxepino[4,5-e]oxepine-4,8(6H)-dione |
20086-06-0 | 97% | 25mg |
$114.0 | 2025-02-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD636814-5mg |
Diosbulbin B |
20086-06-0 | 97% | 5mg |
¥468 | 2021-08-03 | |
Ambeed | A314750-10mg |
Diosbulbin B |
20086-06-0 | 97% | 10mg |
$77.00 | 2021-07-13 | |
ChemFaces | CFN98014-20mg |
Diosbulbin B |
20086-06-0 | >=98% | 20mg |
$188 | 2021-07-22 | |
Ambeed | A314750-1g |
Diosbulbin B |
20086-06-0 | 97% | 1g |
$2531.00 | 2021-07-13 | |
Ambeed | A314750-100mg |
(2R,3aS,6S,6aS,7R,10R,11aR,11bS)-2-(Furan-3-yl)-11b-methyloctahydro-4H-3a,6:7,10-dimethanofuro[2,3-c]oxepino[4,5-e]oxepine-4,8(6H)-dione |
20086-06-0 | 97% | 100mg |
$315.0 | 2025-02-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5788-20mg |
Diosbulbin B |
20086-06-0 | 98% | 20mg |
¥4299.00 | 2023-09-07 | |
Chengdu Biopurify Phytochemicals Ltd | BP0502-100mg |
Diosbulbin B |
20086-06-0 | 98% | 100mg |
$190 | 2023-09-20 |
Diosbulbin B Related Literature
-
Rongtao Li,Susan L. Morris-Natschke,Kuo-Hsiung Lee Nat. Prod. Rep. 2016 33 1166
-
Guo-Hong Li,Ke-Qin Zhang Nat. Prod. Rep. 2023 40 646
-
Yuanyuan Zhang,Ruowen Zhang,Yang Yuan,Lulu Geng,Xu Zhao,Xia Meng,Hefei Zhuang,Kaishun Bi,Xiaohui Chen Anal. Methods 2014 6 7022
-
4. Unraveling the complexity of complex mixtures by combining high-resolution pharmacological, analytical and spectroscopic techniques: antidiabetic constituents in Chinese medicinal plantsYong Zhao,Kenneth Thermann Kongstad,Yueqiu Liu,Chenghua He,Dan Staerk Faraday Discuss. 2019 218 202
Additional information on Diosbulbin B
Exploring the Therapeutic Potential of Diosbulbin B (CAS No. 20086-06-0): A Natural Compound with Multifaceted Benefits
In recent years, the scientific community has shown increasing interest in natural compounds for their potential health benefits. Among these, Diosbulbin B (CAS No. 20086-06-0) has emerged as a promising candidate due to its diverse pharmacological properties. This diterpenoid lactone, primarily isolated from Dioscorea bulbifera, has been the subject of numerous studies exploring its anti-inflammatory, antioxidant, and hepatoprotective effects. As consumers increasingly seek natural alternatives to synthetic drugs, compounds like Diosbulbin B are gaining attention in both traditional and modern medicine.
The molecular structure of Diosbulbin B (CAS No. 20086-06-0) features a unique diterpenoid skeleton with a γ-lactone ring, which contributes to its biological activity. Researchers have identified its potential in modulating various cellular pathways, including those involved in inflammation and oxidative stress. These properties make it particularly relevant in today's health-conscious society, where chronic inflammation and oxidative damage are recognized as underlying factors in many age-related diseases. Studies suggest that Diosbulbin B may offer protective effects against liver damage, a topic of significant interest given the global rise in liver-related health issues.
From a pharmacological perspective, Diosbulbin B (CAS No. 20086-06-0) demonstrates interesting dose-dependent effects. While lower concentrations show beneficial activities, higher doses require careful evaluation, highlighting the importance of precise dosage determination in therapeutic applications. This characteristic aligns with current trends in personalized medicine, where compounds with modifiable effects based on concentration are particularly valuable. The compound's interaction with various enzyme systems, including cytochrome P450, also makes it an interesting subject for drug metabolism studies.
Quality control remains a critical aspect when working with natural compounds like Diosbulbin B. Advanced analytical techniques such as HPLC and LC-MS are essential for ensuring purity and standardization, addressing growing consumer concerns about supplement quality and product consistency. The compound's stability under different storage conditions is another area of investigation, particularly for pharmaceutical applications where shelf life optimization is crucial.
Recent studies have explored the potential of Diosbulbin B (CAS No. 20086-06-0) in addressing modern health challenges. Its possible role in metabolic regulation has sparked interest in the context of metabolic syndrome management, while its immunomodulatory properties are being examined for potential applications in immune system support. These research directions reflect current health priorities and the growing demand for multi-target therapeutic approaches.
The safety profile of Diosbulbin B continues to be an important research focus. While traditional use provides some safety data, modern toxicological studies are necessary to establish comprehensive safety parameters. This is particularly relevant given increasing regulatory scrutiny of natural health products and consumer demand for evidence-based herbal medicine. Research into potential drug-herb interactions involving Diosbulbin B is also expanding, addressing concerns about concomitant therapy safety.
From a commercial perspective, the extraction and purification of Diosbulbin B (CAS No. 20086-06-0) present both challenges and opportunities. Sustainable sourcing methods are being developed to meet the growing demand while addressing environmental concerns about herbal resource conservation. Advances in extraction technology aim to improve yield and reduce costs, making high-quality Diosbulbin B more accessible for research and potential therapeutic applications.
Looking ahead, the future of Diosbulbin B research appears promising. Current investigations into its molecular mechanisms may uncover novel therapeutic targets, while formulation studies could lead to improved delivery systems. As the scientific community continues to explore this fascinating compound, it may well emerge as an important player in the development of next-generation natural therapeutics, bridging traditional knowledge with modern medical science.
20086-06-0 (Diosbulbin B) Related Products
- 77-83-8(Ethyl 3-methyl-3-phenylglycidate)
- 13476-25-0(Linderane)
- 456-59-7(Cyclandelate)
- 989-61-7(Limonol)
- 1063-77-0(Nomilin)
- 1180-71-8(Limonin)
- 7392-74-7([(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate)
- 33237-37-5(Rutaevin)
- 20086-07-1(Diosbulbin C)
- 751-03-1(Obacunone)

